

A Comparative NMR Analysis of 9-Bromo-10-phenylanthracene and Related Anthracene Derivatives

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Compound of Interest

Compound Name: 9-Bromo-10-phenylanthracene

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A comprehensive guide to the ^1H and ^{13}C NMR spectral features of **9-Bromo-10-phenylanthracene**, providing a comparative analysis with anthracene, 9-phenylanthracene, and 9,10-diphenylanthracene for researchers in synthetic chemistry and materials science.

This guide offers an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **9-Bromo-10-phenylanthracene** and its structurally related analogs. The inclusion of anthracene, 9-phenylanthracene, and 9,10-diphenylanthracene provides a clear framework for understanding the influence of phenyl and bromo substituents on the chemical shifts of the anthracene core. This information is particularly valuable for researchers engaged in the synthesis and characterization of novel polycyclic aromatic hydrocarbons for applications in organic electronics and drug development.

Comparative ^1H NMR Spectral Data

The ^1H NMR spectra of these aromatic compounds are characterized by signals in the downfield region, typically between 7.0 and 9.0 ppm. The introduction of substituents on the anthracene ring system leads to distinct changes in the chemical shifts and multiplicity of the proton signals, providing valuable information about the substitution pattern.

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration
9-Bromo-10-phenylanthracene	8.67 – 8.61	m	2H
	7.71 – 7.65	m	2H
	7.64 – 7.56	m	5H
	7.45 – 7.37	m	4H
Anthracene	8.45	s	2H (H-9, H-10)
	8.01	dd	4H (H-1, H-4, H-5, H-8)
	7.46	dd	4H (H-2, H-3, H-6, H-7)
9-Phenylanthracene	8.53	s	1H
	8.08	d	2H
	7.70 – 7.67	m	2H
	7.63 – 7.54	m	3H
	7.50 – 7.45	m	4H
	7.37	ddd	2H
9,10-Diphenylanthracene	7.73 – 7.69	m	4H
	7.51 – 7.45	m	6H
	7.39 – 7.31	m	8H

Comparative ^{13}C NMR Spectral Data

The ^{13}C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the quaternary carbons, particularly C-9 and C-10, are significantly affected

by substitution. Please note that the ^{13}C NMR data for **9-Bromo-10-phenylanthracene** was not readily available in the searched literature.

Compound	Chemical Shift (δ , ppm)
9-Bromo-10-phenylanthracene	Data not available in searched sources
Anthracene	131.9, 128.5, 126.3, 125.4
9-Phenylanthracene	137.8, 137.0, 131.5, 131.3, 130.1, 128.6, 128.3, 127.3, 127.0, 125.3, 125.2
9,10-Diphenylanthracene	139.0, 137.1, 131.5, 129.9, 128.3, 127.5, 127.0, 125.2

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (modern spectrometers can also reference to the residual solvent peak).

2. NMR Data Acquisition:

- The ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR:

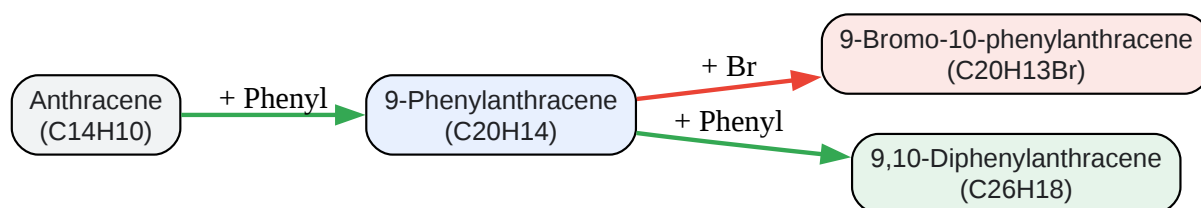
- Acquire the spectrum at room temperature.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
- For ^{13}C NMR:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Structural Relationships and Comparison

The following diagram illustrates the structural evolution from the parent anthracene to the substituted derivatives, providing a visual context for the comparison of their NMR data.



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